![molecular formula C22H29BrN2O2 B4323768 N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B4323768.png)
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE
概要
説明
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is a complex organic compound that features an adamantyl group, a bromophenyl group, and a morpholinylacetamide moiety
準備方法
The synthesis of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE typically involves multiple steps. One common method starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then reacted with 2-bromophenylamine to form N-(1-adamantyl)-2-bromophenylamine. The final step involves the reaction of this intermediate with morpholine and acetic anhydride to yield the target compound .
化学反応の分析
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The adamantyl and morpholinyl groups can undergo oxidation and reduction reactions, respectively, to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in developing high-performance polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules
作用機序
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantyl and morpholinyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can be compared with other adamantyl-containing compounds, such as amantadine and memantine. These compounds share the adamantyl group, which imparts similar properties like rigidity and stability. the presence of the bromophenyl and morpholinylacetamide groups in this compound makes it unique and potentially more versatile in its applications .
Similar compounds include:
Amantadine: Used as an antiviral and anti-Parkinson drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug with a similar structure.
特性
IUPAC Name |
N-[5-(1-adamantyl)-2-bromophenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O2/c23-19-2-1-18(22-11-15-7-16(12-22)9-17(8-15)13-22)10-20(19)24-21(26)14-25-3-5-27-6-4-25/h1-2,10,15-17H,3-9,11-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRVJUKWIYXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323686.png)
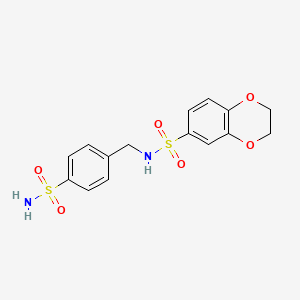
![4-[2-(PYRIDIN-2-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B4323718.png)
![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B4323721.png)
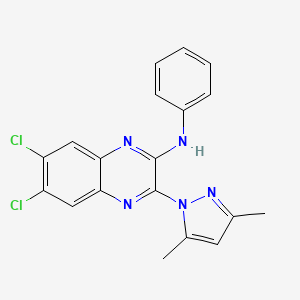
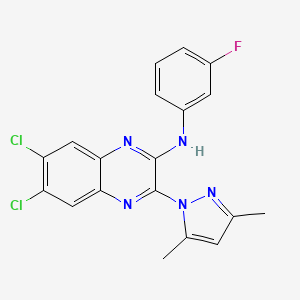
![N-BENZYL-N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE](/img/structure/B4323742.png)
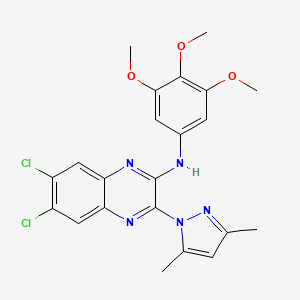
![N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[4-(DIMETHYLAMINO)PHENYL]AMINE](/img/structure/B4323754.png)
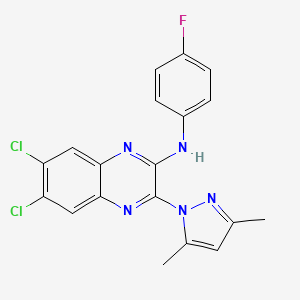
![1-[6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE](/img/structure/B4323773.png)
![2-(4-CHLOROBENZOYL)-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4323779.png)
![2-[3-(4-Methylphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323785.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4323787.png)
